Pyridazine-3-thiol

Description

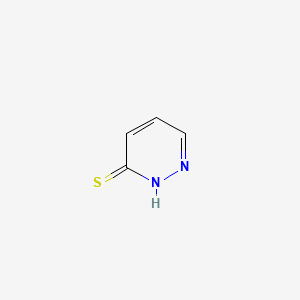

Structure

3D Structure

Properties

IUPAC Name |

1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQSRZSUGBETRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394639 | |

| Record name | PYRIDAZINE-3-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28544-77-6 | |

| Record name | 3-Pyridazinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PYRIDAZINE-3-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridazine-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyridazine-3-thiol chemical structure and properties

An In-depth Technical Guide to Pyridazine-3-thiol: Structure, Properties, and Applications

Introduction

This compound, a pivotal heterocyclic compound, stands as a cornerstone in modern synthetic and medicinal chemistry. As a derivative of pyridazine, an aromatic six-membered ring containing two adjacent nitrogen atoms, this molecule is endowed with a unique set of physicochemical properties that render it an invaluable scaffold and building block in drug discovery.[1][2] Its high dipole moment, robust hydrogen-bonding capabilities, and the reactive thiol group make it a versatile pharmacophore for engaging with biological targets.[3][4] Furthermore, the thiol functionality provides a chemically tractable handle for the synthesis of more complex, functionalized derivatives and fused heterocyclic systems.[2][3] This guide offers a comprehensive exploration of this compound, delving into its fundamental chemical structure, tautomerism, physicochemical properties, synthesis, reactivity, and its expanding role in the development of novel therapeutic agents.

Chemical Structure and Tautomerism

The defining structural feature of this compound is the prototropic relationship between its thiol and thione forms. This phenomenon, known as tautomerism, results in an equilibrium between two distinct isomers: This compound and 3(2H)-pyridazinethione (also named 1H-pyridazine-6-thione).[5][][7]

-

This compound: The aromatic thiol form, characterized by an S-H bond.

-

3(2H)-Pyridazinethione: The non-aromatic thione form, containing a C=S double bond and an N-H bond within the ring.

Experimental and theoretical studies have demonstrated that in most conditions, the equilibrium strongly favors the 3(2H)-pyridazinethione form.[7][8][9] This preference is a crucial consideration for its reactivity and interactions. The IUPAC name for the predominant tautomer is 1H-pyridazine-6-thione.[]

Caption: Thiol-thione tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Properties

The distinct properties of this compound are fundamental to its application in research and development.

Physicochemical Data

The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 28544-77-6 | [],[10] |

| Molecular Formula | C₄H₄N₂S | [],[10] |

| Molecular Weight | 112.15 g/mol | [],[10] |

| Boiling Point | 191.3 °C at 760 mmHg | [] |

| Density | 1.3 g/cm³ | [] |

| IUPAC Name | 1H-pyridazine-6-thione | [] |

| pKa | Weakly basic (pKa ~2.3 for parent pyridazine) | [11] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and predominant tautomeric form of the compound.

-

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence for the dominant thione tautomer. Key absorptions include a strong C=S stretching band, typically observed in the region of 1100-1250 cm⁻¹, and an N-H stretching band around 3100-3300 cm⁻¹. The absence or very weak presence of an S-H stretching band (around 2550-2600 cm⁻¹) further supports the thione structure.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would show characteristic signals for the three protons on the pyridazine ring, typically in the aromatic region (δ 7.0-8.5 ppm). A broad signal corresponding to the N-H proton would also be present, its chemical shift being dependent on solvent and concentration.[14]

-

¹³C NMR : The spectrum will display four distinct signals for the carbon atoms of the ring. The C=S carbon is particularly noteworthy, appearing significantly downfield (typically δ > 160 ppm), providing another strong indicator of the thione form.[14]

-

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions are central to its utility as a chemical intermediate.

General Synthesis Strategy

Pyridazines are often prepared via the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine.[11][15] A common and efficient laboratory-scale synthesis for this compound involves the nucleophilic substitution of a suitable leaving group, such as a halide, from the pyridazine ring using a sulfur nucleophile. For instance, the reaction of 3-chloropyridazine with sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis provides a direct route to the target compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the sulfur atom and the ambident nature of the thione-thiol system.

-

S-Alkylation : The most common reaction is the alkylation at the sulfur atom using alkyl halides in the presence of a base. This reaction proceeds on the more nucleophilic sulfur atom of the thiol tautomer (or the thiolate anion), yielding 3-(alkylthio)pyridazine derivatives. These derivatives are crucial intermediates for further functionalization.

-

Oxidation : The thiol group can be oxidized to form disulfide bridges or further to sulfonic acids, depending on the oxidizing agent and reaction conditions.

-

Reactions at Ring Nitrogens : While the exocyclic sulfur is the primary site of reaction, the ring nitrogen atoms can also undergo reactions such as N-alkylation, particularly under forcing conditions or after the sulfur has been derivatized.

Applications in Drug Discovery and Development

The pyridazine ring is recognized as a "privileged structure" in medicinal chemistry, and this compound serves as a key entry point to a diverse range of biologically active molecules.[16] The unique electronic properties conferred by the adjacent nitrogen atoms—including a significant dipole moment and hydrogen bond accepting capability—are critical for molecular recognition at protein active sites.[1][3]

Derivatives of this compound are explored for a wide spectrum of therapeutic applications:

-

Antimicrobial and Antifungal Agents : The scaffold is used to synthesize compounds with potent activity against various pathogens.[2][17]

-

Antihypertensive and Cardiotonic Agents : Pyridazinone derivatives, structurally related to the thione tautomer, are well-known for their effects on the cardiovascular system.[11][18]

-

Anticancer Agents : The pyridazine core has been incorporated into molecules designed as kinase inhibitors and other anticancer therapies.[16][17]

-

Anti-inflammatory and Analgesic Drugs : The structural motif is present in compounds designed to modulate inflammatory pathways.[18]

Caption: this compound derivative as a pharmacophore.

Experimental Protocol: Synthesis of this compound

This protocol details a representative synthesis from 6-chloropyradizine-3-thiol, adapted from established principles of nucleophilic substitution on heterocyclic systems.

Objective: To synthesize this compound via reaction of 6-chlorothis compound with a reducing agent.

Materials:

-

6-Chlorothis compound (1.0 eq)[19]

-

Red-P/Iodine (catalytic amount)

-

Acetic Acid (solvent)

-

Sodium Hydroxide (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator.

Procedure:

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-chlorothis compound (e.g., 1.47 g, 10 mmol) in 30 mL of acetic acid.

-

Causality: Acetic acid serves as both a solvent and a proton source, facilitating the reaction.

-

-

Addition of Reagents : To the stirred solution, cautiously add red phosphorus (catalytic amount) followed by iodine (catalytic amount).

-

Causality: The combination of red phosphorus and iodine in situ generates hydriodic acid (HI), which is the active reducing agent that will replace the chlorine atom with hydrogen.

-

-

Reflux : Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reduction reaction to proceed at a reasonable rate.

-

-

Cooling and Neutralization : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 7-8.

-

Causality: Cooling prevents uncontrolled effervescence during neutralization. Neutralization quenches the acidic catalyst and precipitates the product, which may be less soluble in neutral aqueous media.

-

-

Extraction : Transfer the neutralized mixture to a separation funnel and extract the aqueous layer three times with dichloromethane (3 x 30 mL).

-

Causality: Dichloromethane is an organic solvent immiscible with water, used to selectively dissolve and isolate the organic product from the aqueous phase. Multiple extractions ensure maximum recovery.

-

-

Drying and Concentration : Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality: Anhydrous magnesium sulfate removes residual water from the organic phase. Evaporation of the solvent yields the crude product.

-

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, IR) as described in section 2.2. The obtained spectra should match reference data for the thione tautomer.

-

Conclusion

This compound is a molecule of significant academic and industrial interest. Its rich chemistry, governed by the predominant thione tautomer, provides a robust platform for synthetic diversification. The proven value of the pyridazine scaffold in numerous FDA-approved drugs and clinical candidates underscores the continued importance of this compound as a strategic starting material and pharmacophore in the quest for new and effective medicines.[3][20] A thorough understanding of its structure, properties, and reactivity is therefore essential for researchers and scientists in the field of drug development.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|For Research Use Only [benchchem.com]

- 3. This compound|For Research Use Only [benchchem.com]

- 4. blumberginstitute.org [blumberginstitute.org]

- 5. parchem.com [parchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 13. researchgate.net [researchgate.net]

- 14. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyridazine - Wikipedia [en.wikipedia.org]

- 16. lirias.kuleuven.be [lirias.kuleuven.be]

- 17. jocpr.com [jocpr.com]

- 18. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 6-Chlorothis compound | C4H3ClN2S | CID 3993435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis of Pyridazine-3-thiol from maleic hydrazide

An In-Depth Technical Guide to the Synthesis of Pyridazine-3-thiol from Maleic Hydrazide

Executive Summary

This guide provides a comprehensive, technically detailed framework for the synthesis of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyridazine scaffold is a recognized pharmacophore present in several clinical candidates and approved drugs, valued for its unique physicochemical properties that enhance drug-target interactions.[1][2] This document outlines a robust and well-documented two-step synthetic pathway commencing from the readily available starting material, maleic hydrazide. The synthesis involves an initial chlorination of maleic hydrazide to form a key dichloropyridazine intermediate, followed by a selective nucleophilic aromatic substitution to introduce the thiol moiety. Each stage is presented with an in-depth discussion of the underlying chemical principles, detailed step-by-step experimental protocols, and critical process parameters. This guide is intended for researchers, chemists, and drug development professionals, providing the necessary expertise to replicate, optimize, and troubleshoot the synthesis in a laboratory setting.

The Significance of Pyridazine Scaffolds in Drug Discovery

The pyridazine ring is a 1,2-diazine heterocycle endowed with distinct physicochemical properties that make it an attractive scaffold in modern drug design.[3] Its high dipole moment, capacity for robust hydrogen bonding, and ability to participate in π-π stacking interactions are crucial for molecular recognition and potent target engagement.[1][2] These characteristics have led to the incorporation of the pyridazine core into numerous therapeutic agents across a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1] Furthermore, the pyridazine motif is found in FDA-approved drugs such as the GnRH receptor antagonist Relugolix and the TYK2 inhibitor Deucravacitinib, underscoring its value in developing successful therapeutic candidates.[2][3] this compound, in particular, serves as a versatile synthetic intermediate. The thiol group provides a reactive handle for further chemical elaboration, enabling the construction of more complex molecules and diverse compound libraries for screening and lead optimization programs.[1]

Overall Synthetic Strategy

The conversion of maleic hydrazide (1,2-dihydropyridazine-3,6-dione) to this compound is most effectively achieved through a two-stage process. Direct conversion is challenging; therefore, a strategy involving the activation of the pyridazinone ring is employed.

-

Stage 1: Chlorination. The carbonyl groups of the maleic hydrazide tautomer are converted into more reactive leaving groups. Treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), transforms maleic hydrazide into 3,6-dichloropyridazine. This is a standard and efficient method for the conversion of pyridazinones.[4][5]

-

Stage 2: Thiolation. The resulting 3,6-dichloropyridazine undergoes a selective nucleophilic aromatic substitution (SNAr) reaction. One of the chloro substituents is displaced by a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to yield the target compound, 6-chlorothis compound. Further reduction can yield the parent this compound if required, but the chlorinated analog is a common and useful building block itself.[6]

The complete workflow is visualized below.

Caption: Overall two-stage synthetic workflow.

Stage I: Synthesis of 3,6-Dichloropyridazine

Reaction Principle and Mechanism

The conversion of the stable pyridazinone ring in maleic hydrazide to a dihalopyridazine requires a potent halogenating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds via the enol tautomer of maleic hydrazide (3,6-dihydroxypyridazine).[7] The mechanism involves the initial phosphorylation of the hydroxyl groups by POCl₃, converting them into excellent leaving groups. Subsequent nucleophilic attack by chloride ions, generated in situ, displaces the phosphate esters to yield the aromatic 3,6-dichloropyridazine product. Driving the reaction often requires elevated temperatures (reflux).

Caption: Simplified chlorination reaction mechanism.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent violent reactions with POCl₃.

-

Reagent Addition: To the flask, charge maleic hydrazide (1.0 eq). Cautiously, add phosphorus oxychloride (POCl₃) (5-10 eq) dropwise at room temperature. The reaction is exothermic.

-

Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): After completion, cool the mixture to room temperature. In a separate large beaker containing crushed ice and water, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

-

Neutralization: Adjust the pH of the aqueous solution to ~7-8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or other suitable base.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter , and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3,6-dichloropyridazine.

-

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Process Optimization and Critical Parameters

| Parameter | Recommended Condition | Rationale & Causality |

| Reagent Purity | Maleic hydrazide >98% | Impurities can lead to side reactions and lower yields. |

| POCl₃ Stoichiometry | 5-10 equivalents | A significant excess is required to act as both reagent and solvent, driving the reaction to completion. |

| Reaction Temperature | Reflux (~105-110 °C) | Sufficient thermal energy is necessary to overcome the activation barrier for the chlorination of the stable heterocyclic ring. |

| Quenching | Slow addition to ice | POCl₃ reacts violently with water. A slow, controlled quench is critical for safety and preventing product degradation. |

| pH Control | Neutralize to pH 7-8 | Ensures the product is in its neutral form for efficient extraction into the organic phase. |

Stage II: Synthesis of 6-Chlorothis compound

Reaction Principle and Mechanism

This stage involves a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridazine ring is inherently electron-deficient due to the two electronegative nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack.[4] The chlorine atoms on 3,6-dichloropyridazine are therefore good leaving groups in the presence of a strong nucleophile. By using a controlled amount of a sulfur nucleophile, such as sodium hydrosulfide (NaSH), it is possible to achieve selective mono-substitution to yield 6-chlorothis compound.[6]

Caption: Simplified SNAr mechanism for thiolation.

Detailed Experimental Protocol

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser in a fume hood.

-

Reagent Preparation: Dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol. In a separate vessel, prepare a solution of sodium hydrosulfide (NaSH) (1.0-1.2 eq) in the same solvent.

-

Reaction: Add the NaSH solution to the solution of 3,6-dichloropyridazine. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

Work-up (Precipitation): Cool the reaction mixture to room temperature. Pour the mixture into cold water.

-

Acidification: Acidify the aqueous solution to pH 2-3 by the dropwise addition of a dilute acid (e.g., 1M HCl). This protonates the thiolate anion, causing the desired thiol product to precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

-

Drying: Dry the collected solid under vacuum to yield the crude 6-chlorothis compound.[8] Further purification can be achieved by recrystallization if needed.

Process Optimization and Critical Parameters

| Parameter | Recommended Condition | Rationale & Causality |

| Nucleophile Stoichiometry | 1.0-1.2 equivalents of NaSH | Using a slight excess of the nucleophile ensures complete consumption of the starting material, while a large excess would promote di-substitution. |

| Solvent Choice | Ethanol or similar protic solvent | Facilitates the dissolution of both the organic substrate and the inorganic nucleophile, promoting a homogenous reaction. |

| Work-up pH | Acidify to pH 2-3 | The product exists as a water-soluble thiolate salt under basic/neutral conditions. Acidification is essential to protonate it, inducing precipitation for easy isolation. |

Product Characterization

The identity and purity of the final product, this compound (or its chlorinated analog), must be confirmed through standard analytical techniques.

| Technique | Expected Observation |

| Melting Point | A sharp, defined melting point range indicates high purity. |

| FTIR Spectroscopy | Appearance of a weak S-H stretching band (~2550-2600 cm⁻¹). Disappearance of the C=O band from maleic hydrazide. |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons on the pyridazine ring. A broad singlet for the S-H proton. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated mass of the target compound. |

Safety and Handling

All steps of this synthesis must be conducted in a well-ventilated fume hood by personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Maleic Hydrazide: May cause skin, eye, and respiratory irritation.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases. Handle with extreme caution under anhydrous conditions.

-

3,6-Dichloropyridazine: Harmful if swallowed or in contact with skin.[9]

-

Sodium Hydrosulfide (NaSH): Corrosive. Contact with acid releases highly toxic hydrogen sulfide (H₂S) gas. The acidification step must be performed slowly in a fume hood.

-

6-Chlorothis compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[6]

Conclusion

The synthesis of this compound from maleic hydrazide via a two-stage chlorination-thiolation pathway is a reliable and scalable method for accessing this valuable medicinal chemistry building block. By understanding the underlying reaction mechanisms and carefully controlling critical process parameters such as stoichiometry, temperature, and pH, researchers can achieve high yields of the desired product. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides the foundational expertise for scientists to successfully implement this synthesis in their drug discovery and development endeavors.

References

- 1. This compound|For Research Use Only [benchchem.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. 3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 6. 6-Chlorothis compound | C4H3ClN2S | CID 3993435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 123-33-1 CAS | MALEIC HYDRAZIDE | Hydrazides | Article No. 04491 [lobachemie.com]

- 8. 6-CHLOROthis compound CAS#: 3916-78-7 [amp.chemicalbook.com]

- 9. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Pyridazine-3-thiol

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for Pyridazine-3-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the thiol and thione forms. This guide establishes that the thione form, Pyridazine-3(2H)-thione, is the predominant tautomer under typical conditions. We will delve into a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is explained, providing field-proven insights for researchers. All protocols are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Structural Duality of this compound

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a scaffold for a wide array of biologically active compounds.[1][2] Substitution at the 3-position with a thiol group introduces significant chemical complexity, primarily through thiol-thione tautomerism. This phenomenon is the equilibrium between this compound and Pyridazine-3(2H)-thione.

Understanding this equilibrium is paramount, as the spectroscopic signature of the molecule is a direct reflection of the dominant tautomeric form. Experimental and theoretical studies on related mercapto-pyridazines and other diazinethiones have demonstrated that the thione form is energetically more favorable and thus predominates.[3][4] Therefore, for the purpose of spectroscopic characterization, we will primarily consider the structure of Pyridazine-3(2H)-thione .

Thiol-Thione Tautomerism: A Spectroscopic Decider

The equilibrium between the aromatic thiol and the non-aromatic thione forms is influenced by factors such as solvent polarity and physical state. However, in most cases, the thione form is the major species observed.[3][4] This preference is crucial because it dictates the presence of specific functional groups that are identifiable by spectroscopic methods: the thione contains an N-H bond and a C=S double bond, whereas the thiol form has an S-H bond and a fully aromatic pyridazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of Pyridazine-3(2H)-thione. The expected chemical shifts are highly informative of the thione structure.

¹H NMR Spectroscopy

The proton NMR spectrum will clearly reflect the non-aromatic nature of the pyridazine ring in the thione form and will feature a broad signal for the N-H proton. The signals for the ring protons will appear as a coupled system.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-H | ~13.0 - 14.0 | Broad Singlet | - | Chemical shift is highly dependent on solvent and concentration. Signal may exchange with D₂O. |

| H-6 | ~7.8 - 8.0 | Doublet of Doublets | J ≈ 4-5, 1-2 | Coupled to H-5 and H-4. |

| H-4 | ~7.4 - 7.6 | Doublet of Doublets | J ≈ 8-9, 1-2 | Coupled to H-5 and H-6. |

| H-5 | ~7.0 - 7.2 | Doublet of Doublets | J ≈ 8-9, 4-5 | Coupled to H-4 and H-6. |

Note: Data is predicted based on analysis of related pyridazinone and pyridazinethione structures.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides definitive evidence for the thione tautomer through the presence of a C=S signal at a highly deshielded chemical shift.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C-3 (C=S) | ~175 - 185 | The thiocarbonyl carbon is significantly downfield. This is a key indicator of the thione form.[6] |

| C-6 | ~135 - 140 | Carbon adjacent to the protonated nitrogen. |

| C-4 | ~130 - 135 | |

| C-5 | ~115 - 120 |

Note: Data is predicted based on analysis of related pyridazinethione structures.[6]

Experimental Protocol for NMR Data Acquisition

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups that differentiate the thiol and thione tautomers. The spectrum of Pyridazine-3(2H)-thione is expected to be dominated by absorptions from the N-H and C=S groups, while the characteristic S-H stretch of the thiol form would be absent.[3]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch | 3100 - 3200 | Medium-Broad | Confirms the presence of the thione tautomer. |

| C-H stretch (ring) | 3000 - 3100 | Medium | Aromatic/vinylic C-H stretches. |

| C=N, C=C stretch | 1550 - 1650 | Strong | Ring stretching vibrations. |

| C=S stretch | 1100 - 1250 | Strong | A key diagnostic peak for the thione form.[7] |

| N-H bend | 1400 - 1500 | Medium | In-plane bending. |

Note: Data is based on theoretical and experimental IR studies of 3(2H)-pyridazinethione in a matrix isolation study and general spectroscopic principles.[3][7] The characteristic S-H stretch for a thiol, typically found around 2550-2600 cm⁻¹, is expected to be absent or of very low intensity.[8]

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure using the anvil to ensure good contact. Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of the thione tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its elemental composition and structure.

Expected Data:

-

Molecular Ion (M⁺•): The primary peak in the mass spectrum should correspond to the molecular weight of C₄H₄N₂S.

-

Calculated Monoisotopic Mass: 112.0146 Da.

-

-

Isotope Pattern: The presence of sulfur will result in a characteristic M+2 peak (from the ³⁴S isotope) with an abundance of approximately 4.5% relative to the M⁺• peak. This is a crucial diagnostic feature.

Fragmentation Pathway

Under electron ionization (EI), pyridazinethione is expected to undergo fragmentation. A plausible pathway involves the loss of small, stable molecules.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and key fragment ions.

-

Data Analysis: Identify the molecular ion peak (M⁺•) and confirm its mass. Analyze the isotopic pattern for the presence of sulfur. Propose structures for the major fragment ions to corroborate the parent structure.

Integrated Spectroscopic Analysis

For unambiguous structure confirmation and purity assessment of this compound, an integrated approach is essential.

-

Confirm Tautomer: The ¹³C NMR signal at δ > 175 ppm (C=S) and the strong IR absorption around 1100-1250 cm⁻¹ (C=S stretch), coupled with the absence of a significant IR S-H band (~2550 cm⁻¹), provides conclusive evidence for the dominant Pyridazine-3(2H)-thione tautomer. The broad N-H proton signal in the ¹H NMR spectrum further supports this assignment.

-

Verify Molecular Formula: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₄H₄N₂S) by obtaining an accurate mass measurement of the molecular ion.

-

Elucidate Structure: The coupling patterns observed in the ¹H NMR spectrum, along with 2D NMR experiments like COSY and HSQC, can be used to definitively assign all proton and carbon signals, confirming the connectivity of the pyridazine ring.

Conclusion

The spectroscopic characterization of this compound is fundamentally the characterization of its more stable tautomer, Pyridazine-3(2H)-thione. Each analytical technique provides a unique and complementary piece of the structural puzzle. ¹³C NMR and IR spectroscopy are definitive in identifying the thione tautomer, while ¹H NMR elucidates the proton environment of the heterocyclic ring. Mass spectrometry confirms the molecular weight and elemental composition. By employing these techniques in a coordinated manner, researchers can confidently identify and assess the purity of this valuable heterocyclic compound, ensuring the integrity of their subsequent research and development activities.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. blumberginstitute.org [blumberginstitute.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Foreword: The Dynamic Nature of Heterocyclic Scaffolds in Drug Discovery

An In-depth Technical Guide to the Tautomerism of Pyridazine-3-thiol and 1H-pyridazine-6-thione

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Their structural complexity and rich electronic properties offer a versatile platform for molecular design. However, this very versatility can introduce a layer of complexity known as tautomerism—a dynamic equilibrium between structural isomers that can be profoundly influenced by their environment. For researchers and drug development professionals, a comprehensive understanding of a molecule's tautomeric behavior is not merely an academic exercise; it is a critical prerequisite for predicting its biological activity, pharmacokinetic profile, and ultimate clinical efficacy. The specific tautomer present in a biological system dictates the hydrogen bonding patterns, shape, and polarity that govern receptor-ligand interactions.

This guide focuses on the thione-thiol tautomerism of the pyridazine scaffold, specifically the equilibrium between 1H-pyridazine-6-thione and This compound . We will dissect the structural and energetic factors governing this equilibrium, provide a robust framework for its experimental investigation, and offer insights into its implications for chemical reactivity and drug design.

The Thione-Thiol Equilibrium: A Structural and Energetic Overview

The tautomerism involves the migration of a proton between a nitrogen atom and a sulfur atom within the pyridazine ring system. This results in two distinct, interconverting forms: the amide-like thione and the aromatic thiol.

-

1H-Pyridazine-6-thione (Thione Form): Characterized by a carbon-sulfur double bond (C=S) and a proton on one of the ring nitrogen atoms.

-

This compound (Thiol Form): An aromatic system featuring a carbon-sulfur single bond with the proton residing on the exocyclic sulfur atom (S-H).

The position of this equilibrium is not static. It is a finely balanced interplay of intramolecular and intermolecular forces. Theoretical and experimental studies have consistently shown that for many heterocyclic thiones, including pyridazine derivatives, the thione form is the predominant species in polar solvents and in the solid state .[1][2][3] This preference is analogous to the keto-enol tautomerism observed in related pyridazinones and is influenced by the higher thermodynamic stability of the amide-like C=S bond in a polar environment.[2][4]

Factors Influencing Tautomeric Preference:

-

Solvent Polarity: This is arguably the most significant factor. Polar protic solvents can form hydrogen bonds with the N-H and C=S groups of the thione tautomer, stabilizing it more effectively than the less polar S-H group of the thiol form.[3][5][6] Conversely, in non-polar solvents, the equilibrium may shift towards the thiol form.[3]

-

Concentration: At higher concentrations, intermolecular hydrogen bonding between thione molecules can favor this tautomer through self-association.[3]

-

Temperature: Changes in temperature can alter the equilibrium constant (K_T), though the effect is often less pronounced than solvent effects.

-

pH: The acidity or basicity of the medium can lead to the formation of anionic or cationic species, which can shift the equilibrium or lead to different protonation states altogether.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. These methods allow for the calculation of the relative free energies of the tautomers in the gas phase and in various solvent continua, providing invaluable insights into their intrinsic stabilities and the energy barriers for interconversion.[7][8][9]

Caption: The dynamic equilibrium between the thione and thiol tautomers.

A Multi-Pronged Approach to Experimental Characterization

Caption: Experimental workflow for investigating tautomeric equilibrium.

UV-Vis Spectroscopy: Probing the Electronic Landscape

Causality: The electronic structures of the thione and thiol forms are distinct. The thione tautomer contains a C=S chromophore conjugated with the pyridazine ring, whereas the thiol form possesses a more traditionally aromatic system. This difference in conjugation leads to different energies for π → π* electronic transitions, which are observed as distinct absorption maxima (λ_max) in the UV-Vis spectrum. Typically, the more conjugated thione form exhibits a bathochromic shift (absorption at a longer wavelength) compared to the thiol form.[3][10]

Self-Validating Protocol:

-

Solution Preparation: Prepare dilute solutions (~10⁻⁵ M) of the compound in a range of solvents with varying polarities (e.g., hexane, dioxane, ethanol, water). The use of multiple solvents is critical; observing a shift in λ_max and peak ratios with solvent polarity is a hallmark of tautomeric equilibrium.[5][6]

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over a range of approximately 200-500 nm using a dual-beam spectrophotometer. Use the pure solvent as a blank.

-

Data Analysis:

-

Identify the λ_max for the bands corresponding to each tautomer.

-

A strong correlation between the observed spectra and solvent H-bond accepting ability provides compelling evidence for the assigned tautomeric forms.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Causality: NMR spectroscopy provides an unambiguous snapshot of the molecular structure in solution. The chemical environments of nuclei (¹H, ¹³C) are exquisitely sensitive to bonding and structure. The presence of an N-H proton (in the thione) versus an S-H proton (in the thiol) will produce signals in vastly different regions of the ¹H NMR spectrum. Similarly, the ¹³C chemical shift of a C=S carbon (typically >160 ppm) is significantly different from that of a C-S carbon.[12]

Self-Validating Protocol:

-

Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to assess solvent effects. DMSO-d₆ is particularly useful as it can often slow proton exchange, allowing for the observation of distinct N-H or S-H protons.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for a broad, exchangeable proton signal. An N-H proton in the thione form is typically found downfield. An S-H proton signal is often sharper and appears at a much more upfield position.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The key diagnostic signal is the carbon attached to the sulfur. A signal in the ~170-200 ppm range is indicative of a thione (C=S), while a signal in the ~130-150 ppm range would suggest a thiol (C-S) in an aromatic ring.[12]

-

2D NMR Experiments: If assignments are ambiguous, experiments like HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the N-H proton to the carbons of the ring, confirming the thione structure.[13][14]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality: IR spectroscopy detects the vibrational frequencies of chemical bonds. The double bond of a thione (C=S) and the single bond of a thiol (S-H) have characteristic stretching frequencies that serve as diagnostic fingerprints.

Self-Validating Protocol:

-

Sample Preparation: Analyze the compound in the solid state (e.g., as a KBr pellet or using an ATR accessory) and, if possible, in solution using a suitable solvent (e.g., CCl₄). Comparing the solid-state and solution spectra can reveal differences in tautomeric preference dictated by crystal packing forces versus solvation.

-

Spectral Acquisition: Record the IR spectrum from approximately 4000 to 400 cm⁻¹.

-

Data Analysis:

-

Thione Evidence: Look for a medium-to-strong absorption band in the 1100-1250 cm⁻¹ region, characteristic of the C=S stretch. The presence of a broad band associated with N-H stretching around 3100-3200 cm⁻¹ is also indicative of the thione form.[15]

-

Thiol Evidence: Search for a weak, sharp absorption band in the 2550-2600 cm⁻¹ region, which is characteristic of the S-H stretch.[16][17] The absence of a strong C=S band would further support the thiol structure.

-

Summary of Spectroscopic Data

The following table summarizes the expected diagnostic data for differentiating between the two tautomers. Actual values will vary based on substitution, solvent, and other experimental conditions.

| Spectroscopic Method | 1H-Pyridazine-6-thione (Thione Form) | This compound (Thiol Form) |

| UV-Vis Spectroscopy | Longer λ_max (e.g., >300 nm), sensitive to polar solvents | Shorter λ_max, less sensitive to solvent polarity |

| ¹H NMR Spectroscopy | Observable N-H proton (often broad, downfield, e.g., >10 ppm in DMSO) | Observable S-H proton (sharper, upfield, e.g., 3-5 ppm) |

| ¹³C NMR Spectroscopy | C=S signal significantly downfield (e.g., ~175 ppm) | C-S signal more upfield, in the aromatic region (e.g., ~145 ppm) |

| IR Spectroscopy (cm⁻¹) | Presence of C=S stretch (~1100-1250) and N-H stretch (~3100-3200) | Presence of S-H stretch (~2550-2600), absence of strong C=S stretch |

Implications for Synthesis and Reactivity

Understanding the tautomeric equilibrium is crucial for predicting the outcome of chemical reactions. The two tautomers present different nucleophilic sites.

-

Alkylation: Reaction with an alkyl halide could result in S-alkylation (via the thiol tautomer's thiolate anion) or N-alkylation (via the thione tautomer). The choice of base and solvent can often be used to selectively favor one product over the other.

-

Oxidation: The thiol form is susceptible to oxidation, which can lead to the formation of disulfide bridges, a reaction that has potential biological relevance.[3]

The synthesis of pyridazine-3-thiones often proceeds from precursors like 3-chloropyridazines via nucleophilic substitution with a sulfur source, or through the cyclization of appropriate precursors with hydrazine.[18][19]

Conclusion: A Call for Rigorous Characterization

The tautomerism between 1H-pyridazine-6-thione and this compound is a classic example of prototropy in a pharmaceutically relevant heterocyclic system. While the thione form often predominates, this is not an immutable rule. The equilibrium is dynamic and highly sensitive to its environment.

For scientists in drug discovery and development, it is imperative to move beyond a single-structure representation. A thorough investigation using a combination of spectroscopic techniques (UV-Vis, NMR, IR) across various conditions is the only self-validating system for establishing the true nature of the molecule in a given state. This rigorous characterization ensures that structure-activity relationship (SAR) models are built on a correct structural foundation, ultimately leading to more rational and successful drug design.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. cris.unibo.it [cris.unibo.it]

- 11. researchgate.net [researchgate.net]

- 12. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 16. mdpi.com [mdpi.com]

- 17. ntrs.nasa.gov [ntrs.nasa.gov]

- 18. repositorium.uminho.pt [repositorium.uminho.pt]

- 19. Pyridazine synthesis [organic-chemistry.org]

Introduction: The Pyridazine Scaffold in Modern Chemistry

An In-Depth Technical Guide to Pyridazine-3-thiol: Properties, Reactivity, and Applications

This compound is a heterocyclic organic compound featuring a six-membered aromatic ring with two adjacent nitrogen atoms, substituted with a thiol group. As a member of the diazine family, the pyridazine core imparts unique physicochemical properties that make it a valuable scaffold in medicinal chemistry and materials science.[1][2][3] Its high dipole moment, hydrogen bonding capabilities, and the reactive thiol handle make it an attractive building block for the synthesis of complex molecular architectures.[1][2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physical and chemical properties of this compound, its reactivity, and its applications, grounded in established scientific literature.

PART 1: Physicochemical Properties of this compound

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. This compound's characteristics are largely dictated by the interplay between the electron-deficient pyridazine ring and the versatile thiol functional group.

Core Physical and Chemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄N₂S | [][5] |

| Molecular Weight | 112.15 g/mol | [][5] |

| CAS Number | 28544-77-6 | [][5][6][7] |

| IUPAC Name | 1H-pyridazine-6-thione | [] |

| Boiling Point | 191.3°C at 760 mmHg | [] |

| Density | 1.3 g/cm³ | [] |

| Appearance | No data available; likely a liquid or low-melting solid | [5] |

| Solubility | Expected to be soluble in polar organic solvents. The parent pyridazine is miscible with water and ethanol.[8] |

Thiol-Thione Tautomerism: A Key Equilibrium

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the thiol form (this compound) and the thione form (1H-pyridazine-6-thione).[9][10][11] Spectroscopic and theoretical studies have shown that for many pyridazinethiones, the thione tautomer is the predominant species in various phases.[9][11] This equilibrium is crucial as it dictates the molecule's reactivity, hydrogen bonding patterns, and potential for coordination with metal ions.

The choice of solvent and the electronic nature of other substituents on the pyridazine ring can shift the position of this equilibrium.[10] From a practical standpoint, researchers must consider both tautomers when predicting reaction outcomes or interpreting spectroscopic data. For instance, the thione form presents an N-H bond, which can act as a hydrogen bond donor, a feature absent in the thiol form.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|For Research Use Only [benchchem.com]

- 3. This compound|For Research Use Only [benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. parchem.com [parchem.com]

- 7. This compound | CAS#:28544-77-6 | Chemsrc [chemsrc.com]

- 8. grokipedia.com [grokipedia.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Novel Synthetic Routes to Pyridazine-3-thiol Derivatives: A Technical Guide for Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The introduction of a thiol group at the 3-position creates the pyridazine-3-thiol (or its tautomeric pyridazine-3-thione) moiety, a versatile pharmacophore and a key synthetic intermediate for further functionalization. This technical guide provides an in-depth analysis of novel and established synthetic routes to this important class of compounds, focusing on the underlying mechanisms, experimental rationale, and practical execution. We will explore two primary strategies: the direct thionation of pyridazin-3(2H)-one precursors and a novel cyclization pathway involving activated thiocyanato-olefins.

Introduction: The Significance of the this compound Scaffold

The unique electronic and structural properties of the pyridazine ring system make it a cornerstone in the design of therapeutic agents.[2] The addition of a 3-thiol group enhances its utility by providing a nucleophilic handle for S-alkylation, a potential metal-binding site, and a hydrogen-bonding motif that can be crucial for target engagement. This guide is designed for medicinal chemists and process scientists seeking to synthesize these derivatives, offering both foundational knowledge and field-proven protocols.

Strategic Overview of Synthetic Pathways

The synthesis of this compound derivatives can be broadly categorized into two strategic approaches. The first involves the post-modification of a pre-formed pyridazinone ring, while the second constructs the heterocyclic core with the sulfur functionality introduced during the key ring-forming step.

Caption: High-level workflow of the two primary synthetic strategies.

Route 1: Thionation of Pyridazin-3(2H)-one Precursors

The most direct and widely employed method for synthesizing pyridazine-3-thiols is the thionation of the corresponding pyridazin-3(2H)-one. This involves the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S).

Core Principle & Reagent Selection

This transformation is typically achieved using sulfur-transfer reagents, with Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] being the most common choices.[3][4]

-

Phosphorus Pentasulfide (P₄S₁₀): This is a cost-effective but often harsh reagent, requiring high temperatures and sometimes leading to side products.[4] It is less soluble in common organic solvents.

-

Lawesson's Reagent (LR): LR is generally milder, more soluble in organic solvents like toluene and dioxane, and often provides cleaner reactions with higher yields.[5][6] It is the reagent of choice for sensitive substrates.

Causality Behind Choice: The selection between P₄S₁₀ and LR depends on the substrate's stability and the desired reaction scale. For robust, simple pyridazinones on a large scale, the economic advantage of P₄S₁₀ may be decisive. For complex molecules with sensitive functional groups, the milder conditions and higher selectivity afforded by Lawesson's Reagent justify its higher cost.[7]

Mechanistic Insight

The thionation mechanism for both reagents is conceptually similar and proceeds through highly reactive intermediates. Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide. This ylide reacts with the carbonyl oxygen of the pyridazinone to form a four-membered oxathiaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, a process analogous to the final step of the Wittig reaction, to yield the desired thiocarbonyl and a stable P=O byproduct, which drives the reaction forward.[5][6][8]

Caption: Mechanism of pyridazinone thionation with Lawesson's Reagent.

Experimental Protocol: Thionation using P₄S₁₀

The following protocol is adapted from the synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione by Ghorab et al.[9]

Step 1: Reaction Setup

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one (3.12 g, 0.01 mol).

-

Add dry pyridine (30 mL) to dissolve the starting material.

-

Scientist's Note: Pyridine acts as both a solvent and a base to facilitate the reaction and scavenge any acidic byproducts. Ensure it is anhydrous to prevent quenching of the thionating reagent.

-

-

Add phosphorus pentasulfide (P₄S₁₀) (2.22 g, 0.005 mol) portion-wise to the stirred solution. An exothermic reaction may be observed.

Step 2: Thermal Conditions

-

Heat the reaction mixture to reflux using an oil bath and maintain reflux for 5-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation

-

Allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing crushed ice (100 g) with constant stirring.

-

A solid precipitate will form. Filter the solid using a Büchner funnel and wash thoroughly with cold water.

-

Dry the crude product in a vacuum oven.

Step 4: Purification

-

Recrystallize the crude solid from methanol to afford the pure 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione.

-

Yield: 30%

-

Analytical Data: m.p. 210–212 °C; IR (ν, cm⁻¹): 3190–3140 (3NH), 1228 (C=S); ¹H-NMR (δ ppm): 3.89 (s, 1H, NH), 4.4 (s, 1H, NH), 6.62 (s, 1H, pyridazine-H), 6.7–7.98 (m, 9H, Ar-H), 8.71(s, 1H, NH); MS, m/z (%): 328 (M⁺, 62), 330 (M⁺+2, 20).[9]

Route 2: Novel Synthesis via Cyclization of Activated Thiocyanato-Olefins

A more innovative approach involves building the pyridazine ring from acyclic precursors that already contain the necessary atoms for the final heterocycle. A notable example is the construction from α,β-unsaturated nitriles bearing a thiocyanate group. This method, reported by Al-Adiwish et al., provides access to highly functionalized pyridazine systems. [From initial search]

Core Principle & Rationale

This strategy relies on a Knoevenagel condensation to create a highly electrophilic olefin, which is then subjected to an azo coupling reaction with a diazotized aromatic amine. The resulting arylhydrazone intermediate is poised for intramolecular cyclization to form the pyridazine ring. The thiocyanate group (-SCN) serves as a masked thiol, which can be converted to the desired functionality in subsequent steps if needed.

Mechanistic Insight

The key steps are the formation of the C-N bond via azo coupling and the subsequent intramolecular 6-exo-trig cyclization. The reaction is initiated by the electrophilic attack of the aryldiazonium salt on the electron-rich carbon of the malononitrile-derived olefin. The resulting hydrazone intermediate then undergoes a base-catalyzed cyclization, where the hydrazone NH attacks one of the nitrile groups, leading to the formation of a pyridazinimine ring system.

Caption: Key steps in the cyclization route to pyridazine derivatives.

Experimental Protocol: Multi-step Synthesis

The following protocol is adapted from the work of Al-Adiwish et al. [From initial search]

Step 1: Synthesis of 2-(1-(4-Bromophenyl)-2-thiocyanatoethylidene)malononitrile

-

A mixture of 2-(4-bromobenzoyl)acetyl cyanide (10 mmol) and malononitrile (0.66 g, 10 mmol) is refluxed in absolute ethanol (30 mL) in the presence of piperidine (2 mL) for 3 hours.

-

Scientist's Note: This is a classic Knoevenagel condensation. Piperidine acts as a basic catalyst to deprotonate the active methylene compound (malononitrile), which then attacks the carbonyl group, followed by dehydration.

-

-

The reaction is cooled to room temperature, and the resulting solid product is collected by filtration, washed with ethanol, and recrystallized from ethanol.

-

Yield: 74%; Product: Green crystals.

Step 2: Azo Coupling and Cyclization

-

A cold solution of the appropriate aryldiazonium salt (10 mmol) is prepared by standard methods (e.g., from the corresponding aniline, NaNO₂, and HCl at 0-5 °C).

-

This cold diazonium solution is added portion-wise to a cold, stirred solution of the thiocyanato-olefin from Step 1 (3.04 g, 10 mmol) in ethanol (50 mL) containing sodium acetate (5 g).

-

The mixture is stirred at 0-5 °C for 2 hours. The resulting solid (the arylhydrazone intermediate) is collected by filtration.

-

The isolated arylhydrazone is then refluxed in aqueous sodium hydroxide solution for 1 hour.

-

Scientist's Note: The reflux in aqueous base promotes the intramolecular cyclization to form the final pyridazinimine product.

-

-

After cooling, the solution is neutralized with dilute HCl. The precipitated solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/DMF).

Comparative Overview of Synthetic Routes

| Feature | Route 1: Thionation | Route 2: Cyclization |

| Starting Materials | Pyridazin-3(2H)-ones (often from γ-ketoacids) | α-Haloketones, Malononitrile, Aryl Amines |

| Key Reagents | Lawesson's Reagent or P₄S₁₀ | Piperidine, NaNO₂/HCl, NaOH |

| Key Transformations | C=O to C=S conversion | Knoevenagel, Azo Coupling, Cyclization |

| Typical Yields | 30-90% (highly variable) | Moderate to Good over multiple steps |

| Advantages | Direct, conceptually simple, widely applicable. | Builds complexity early, novel substitution patterns. |

| Disadvantages | Can require harsh conditions, odorous reagents. | Multi-step, requires sensitive diazonium intermediate. |

Conclusion and Future Perspectives

The synthesis of this compound derivatives is achievable through several robust and innovative strategies. The classical thionation of pyridazinones remains a workhorse in the field, offering a direct, albeit sometimes harsh, route to the target compounds. The choice between P₄S₁₀ and Lawesson's reagent allows chemists to tailor the reaction conditions to the substrate's sensitivity.

Concurrently, novel cyclization strategies, such as the one proceeding through thiocyanato-olefins, provide powerful alternatives for building highly functionalized pyridazine cores from the ground up. These methods offer opportunities to install diverse substituents and explore new chemical space, which is critical for modern drug discovery programs.

Future research will likely focus on developing milder and more atom-economical thionation procedures and expanding the scope of cyclization reactions through the use of transition-metal catalysis or photoredox chemistry. The continued development of efficient synthetic routes will undoubtedly accelerate the discovery of new pyridazine-based therapeutics.

References

- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iglobaljournal.com [iglobaljournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. audreyli.com [audreyli.com]

- 8. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reactivity and Stability of the Pyridazine-3-thiol Ring

Introduction: The this compound Scaffold - A Privileged Structure in Modern Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capabilities, and a π-electron deficient nature, make it an attractive scaffold for the design of novel bioactive compounds.[1][3] When functionalized with a thiol group at the 3-position, the resulting This compound (also known as pyridazine-3(2H)-thione) becomes a versatile building block, offering multiple reaction sites for further molecular elaboration.

This guide provides an in-depth exploration of the reactivity and stability of the this compound ring system. We will move beyond a simple recitation of facts to delve into the causality behind its chemical behavior, offering field-proven insights and self-validating experimental protocols. This document is designed to empower researchers and drug development professionals to effectively harness the synthetic potential of this important heterocyclic motif.

Core Physicochemical Properties and Stability

A thorough understanding of the fundamental properties of this compound is paramount to predicting its behavior in a reaction environment. The interplay between its tautomeric forms and the electronic nature of the pyridazine ring governs its stability and reactivity.

The Thione-Thiol Tautomerism: A Dominant Paradigm

This compound exists in a tautomeric equilibrium between the aromatic thiol form and the non-aromatic but conjugated thione form. Experimental and theoretical studies have consistently shown that the thione form (pyridazine-3(2H)-thione) is the predominant tautomer in most conditions.[4][5] This preference is a crucial determinant of the ring's reactivity.

The pyrrolyl substituent on the pyridazine ring can shift the tautomeric equilibrium towards the thiol structure, as it enhances the electron densities on the ring.[5] Computational studies on the analogous pyridazin-3(2H)-one system have shown a high activation energy for direct proton transfer, suggesting that tautomerization is often facilitated by solvent molecules or occurs via a dimeric transition state.[6][7]

Caption: Tautomeric equilibrium of this compound.

Electronic Nature and General Stability

The two adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect, rendering the ring π-electron deficient .[3] This electronic characteristic influences its susceptibility to nucleophilic attack and its behavior in cycloaddition reactions.

The stability of the this compound ring is generally robust. However, its stability can be compromised under harsh conditions:

-

Strongly Acidic Conditions: Protonation of the ring nitrogens can increase its susceptibility to nucleophilic attack or ring-opening reactions, although the pyridazine core is generally stable to acid.

-

Strongly Basic Conditions: In the presence of strong bases, the N-H proton of the predominant thione tautomer can be abstracted, forming an ambident nucleophile with reactivity at both the nitrogen and sulfur atoms.

-

Oxidative Conditions: The thiol/thione group is susceptible to oxidation, which can be a synthetically useful transformation but also a pathway for degradation if not controlled. This is discussed in detail in the reactivity section.

| Property | Value/Description | Reference |

| Molecular Formula | C₄H₄N₂S | [BOC Sciences] |

| Molecular Weight | 112.15 g/mol | [BOC Sciences] |

| Tautomerism | Exists primarily as the thione tautomer | [4][5] |

| Electronic Nature | π-electron deficient aromatic ring | [3] |

| H-Bonding | N-H group is a hydrogen bond donor; ring nitrogens are acceptors | [1] |

Table 1: Key Physicochemical Properties of this compound.

Synthesis of the this compound Core

The construction of the pyridazine ring is a well-established field of heterocyclic chemistry, with numerous strategies available.[8][9][10] A common and effective approach involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine or a hydrazine derivative.[5]

General Synthetic Strategy: Cyclocondensation

A versatile method for synthesizing pyridazin-3(2H)-ones, which can be subsequently converted to the corresponding thiones, involves the cyclocondensation of γ-keto acids with hydrazine hydrate. The resulting pyridazinone can then be thionated using a reagent like Lawesson's reagent or phosphorus pentasulfide.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 6-phenylpyridazin-3(2H)-thione

This protocol describes the synthesis of a representative this compound derivative starting from 4-oxo-4-phenylbutanoic acid.

Step 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

-

To a solution of 4-oxo-4-phenylbutanoic acid (10.0 g, 56.1 mmol) in ethanol (100 mL), add hydrazine hydrate (3.0 mL, 61.7 mmol) dropwise with stirring.

-

Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-cold water (200 mL) and collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry to afford 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Step 2: Aromatization to 6-phenylpyridazin-3(2H)-one

-

Suspend the 6-phenyl-4,5-dihydropyridazin-3(2H)-one (from the previous step) in glacial acetic acid (50 mL).

-

Add bromine (3.0 mL, 58.9 mmol) dropwise at room temperature with vigorous stirring.

-

Heat the mixture at 100°C for 2 hours.

-

Cool the reaction mixture and pour it into a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield 6-phenylpyridazin-3(2H)-one.

Step 3: Thionation to 6-phenylpyridazin-3(2H)-thione

-

To a solution of 6-phenylpyridazin-3(2H)-one (5.0 g, 29.0 mmol) in anhydrous toluene (100 mL), add Lawesson's reagent (7.0 g, 17.4 mmol).

-

Reflux the mixture for 6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 6-phenylpyridazin-3(2H)-thione.

Self-Validation:

-

¹H NMR: Expect characteristic signals for the aromatic protons and the pyridazine ring protons. The N-H proton will appear as a broad singlet.

-

¹³C NMR: The thione carbon (C=S) will have a characteristic downfield shift.

-

IR Spectroscopy: Look for the disappearance of the C=O stretch from the pyridazinone starting material and the appearance of a C=S stretching vibration.

-

Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the product.

Key Reactions and Reactivity of the this compound Ring

The reactivity of this compound is dictated by the thione-thiol tautomerism and the electron-deficient nature of the pyridazine ring. The presence of multiple nucleophilic and electrophilic sites allows for a rich and diverse chemistry.

S-Alkylation: A Facile Pathway to Functionalization

Due to the "soft" nature of the sulfur atom in the thiol/thione tautomer, it is a potent nucleophile that readily reacts with "soft" electrophiles like alkyl halides.[11][12][13] This reaction typically proceeds with high regioselectivity at the sulfur atom.

Causality: The high polarizability of the sulfur atom makes it a soft nucleophile, which, according to Hard and Soft Acid-Base (HSAB) theory, preferentially reacts with soft electrophiles such as primary and secondary alkyl halides.

Caption: Mechanism of S-Alkylation.

Experimental Protocol: Synthesis of 3-(methylthio)pyridazine

-

To a stirred suspension of this compound (1.0 g, 8.9 mmol) and potassium carbonate (1.5 g, 10.8 mmol) in acetone (30 mL), add methyl iodide (0.67 mL, 10.7 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.

-

Filter off the inorganic salts and wash with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluent: ethyl acetate/hexane) to yield 3-(methylthio)pyridazine.

Self-Validation:

-

¹H NMR: Disappearance of the broad N-H signal and appearance of a new singlet corresponding to the S-CH₃ protons.

-

Mass Spectrometry: The molecular ion peak will increase by 14 mass units (CH₂) compared to the starting material.

Oxidation: Tuning the Electronic Properties

The thiol group is readily oxidized to various higher oxidation states, including sulfenic, sulfinic, and sulfonic acids.[14] This transformation is synthetically valuable as it dramatically alters the electronic and steric properties of the substituent, which can be useful in modulating biological activity or directing further reactions. Common oxidizing agents include hydrogen peroxide, m-CPBA, or systems like DMSO/HBr.[15][16]

Causality: The sulfur atom in the thiol group has lone pairs of electrons that are susceptible to attack by electrophilic oxygen sources. The stepwise oxidation leads to increasingly electron-withdrawing and acidic functional groups.

Caption: Stepwise oxidation of the thiol group.

Experimental Protocol: Oxidation to Pyridazine-3-sulfonic acid

-

Suspend this compound (1.0 g, 8.9 mmol) in a mixture of acetic acid (20 mL) and 30% hydrogen peroxide (5 mL).

-

Heat the mixture at 60-70°C for 3 hours with stirring.

-

Cool the reaction mixture in an ice bath. The product, pyridazine-3-sulfonic acid, will precipitate.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Self-Validation:

-

IR Spectroscopy: Appearance of strong, characteristic S=O stretching bands.

-

¹H NMR: The protons on the pyridazine ring will experience a downfield shift due to the strong electron-withdrawing effect of the sulfonic acid group.

-

Elemental Analysis: To confirm the incorporation of three oxygen atoms.

Cycloaddition Reactions: Building Fused Heterocyclic Systems

The electron-deficient pyridazine ring can participate as a diene in inverse-electron-demand Diels-Alder reactions, or as a component in [3+n] cycloaddition reactions.[17][18][19] These reactions are powerful tools for the construction of complex, fused heterocyclic systems, which are of significant interest in drug discovery.[20][21][22]

Causality: The low-lying LUMO of the electron-deficient pyridazine ring allows for favorable orbital overlap with the HOMO of electron-rich dienophiles or dipoles, facilitating the cycloaddition reaction.[23]

Example: [4+2] Cycloaddition